Inferred PTP1B Inhibitory Potency: Class-Level Comparison vs. Reference Standard
While direct assay data for Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate are not available in public literature, class-level inference can be drawn from a closely related benzothiazole scaffold. A study on 2-substituted benzothiazoles reported that compound 23c, a disubstituted para-bromobenzyl sulfonamide analog, exhibited a moderate biochemical potency (Ki) of 1.4 μM against PTP1B [1]. This demonstrates that the 2-substituted benzothiazole class can achieve low-micromolar inhibition of this therapeutic target. The specific thioether-benzoate substitution pattern in the target compound represents a structurally distinct chemical space within this class, offering a different SAR profile for researchers seeking to explore this target without overlapping with previously studied sulfonamide series.
| Evidence Dimension | PTP1B Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 23c (a 2-substituted benzothiazole sulfonamide analog): Ki = 1.4 μM |
| Quantified Difference | Inferred from structural class |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data confirms the benzothiazole scaffold's capacity for PTP1B inhibition and positions the target compound as a chemically distinct probe for exploring new SAR within this validated, low-micromolar potency range.
- [1] Chandrasekharappa, A. P., Badiger, S. E., Dubey, P. K., Panigrahi, S. K., & Manukonda, S. R. V. V. V. (2014). Design and Synthesis of Novel 2- Substituted Benzothiazole Compounds as PTP1B Inhibitors. Letters in Drug Design & Discovery, 11(4), 444-453. View Source
